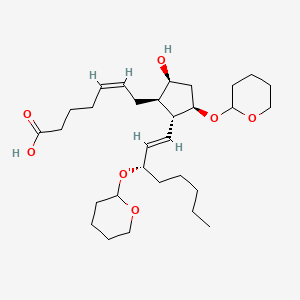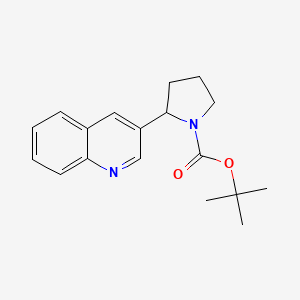![molecular formula C10H12BrN5O B11837433 1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine CAS No. 1419222-67-5](/img/structure/B11837433.png)
1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine: is a heterocyclic compound that belongs to the class of imidazopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine typically involves the following steps :
Formation of Imidazopyrazine Core: The imidazopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine and a suitable aldehyde or ketone.
Bromination: The bromination of the imidazopyrazine core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Morpholino Substitution: The final step involves the substitution of a morpholino group at the appropriate position on the imidazopyrazine core. This can be achieved using morpholine and a suitable base under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), bases (K2CO3, NaH), solvents (DMF, DMSO).
Oxidation: Oxidizing agents (H2O2, m-CPBA).
Reduction: Reducing agents (NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts, bases (K2CO3, NaOH), solvents (THF, toluene).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyrazines, while coupling reactions can produce more complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine has several scientific research applications, including :
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in cancer research due to its cytotoxic properties against certain cancer cell lines.
Biological Studies: The compound is used to study various biological pathways and mechanisms, including kinase inhibition and signal transduction.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the interactions between small molecules and biological targets.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine involves its interaction with specific molecular targets and pathways :
Kinase Inhibition: The compound has been shown to inhibit certain kinases, which are enzymes involved in signal transduction and cell regulation.
Signal Transduction Pathways: By inhibiting kinases, the compound can modulate various signal transduction pathways, leading to altered cellular responses.
Cytotoxic Effects: The compound’s cytotoxic effects are attributed to its ability to interfere with cellular processes, leading to cell death in certain cancer cell lines.
Comparación Con Compuestos Similares
1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine can be compared with other similar compounds, such as :
1-Bromo-3-(2S)-2-pyrrolidinylimidazo[1,5-A]pyrazin-8-amine: This compound has a pyrrolidinyl group instead of a morpholino group, which may result in different biological activities and properties.
8-Morpholinoimidazo[1,2-a]pyrazine Derivatives: These derivatives have been studied for their cytotoxic properties and kinase inhibition, similar to this compound.
Phenylpyridine/Phenylpyrimidine-Carboxamides: These compounds have been evaluated for their activity against cancer cell lines and kinase inhibition, providing a basis for comparison in terms of structure-activity relationships.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholino group, which may confer distinct biological activities and properties compared to other similar compounds .
Propiedades
Número CAS |
1419222-67-5 |
|---|---|
Fórmula molecular |
C10H12BrN5O |
Peso molecular |
298.14 g/mol |
Nombre IUPAC |
1-bromo-3-morpholin-4-ylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C10H12BrN5O/c11-8-7-9(12)13-1-2-16(7)10(14-8)15-3-5-17-6-4-15/h1-2H,3-6H2,(H2,12,13) |
Clave InChI |
AFMFAKJOIOPAJW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=C3N2C=CN=C3N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11837370.png)

![2-(Phenylsulfonyl)-2,8-diazaspiro[5.5]undecane](/img/structure/B11837373.png)
![N-[6-(Dimethylamino)naphthalen-1-yl]benzamide](/img/structure/B11837374.png)







